N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide
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Overview
Description
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with an isopropoxy group and a tetrahydrobenzo[d]thiazolyl moiety, making it a unique structure for studying its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.
Introduction of the Tetrahydrobenzo[d]thiazolyl Moiety: The tetrahydrobenzo[d]thiazolyl group can be introduced through a cyclization reaction involving a suitable precursor, such as 2-aminothiophenol, under acidic conditions.
Final Coupling: The final step involves coupling the benzamide core with the tetrahydrobenzo[d]thiazolyl moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide has several applications in scientific research:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: It can be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide
- 4-isopropoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzoic acid
- 4-isopropoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzylamine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both isopropoxy and tetrahydrobenzo[d]thiazolyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-11(2)22-14-7-5-13(6-8-14)17(21)20-18-19-15-9-4-12(3)10-16(15)23-18/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXPSLNLMBRBMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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